molecular formula C12H17NO B15272177 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15272177
M. Wt: 191.27 g/mol
InChI Key: FGXLFHKWKPLNMR-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic organic compound that features a benzofuran ring system Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,6-dimethylphenol with an appropriate amine in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like sulfuric acid or phosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated amines or alcohols.

Scientific Research Applications

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler analog without the ethyl and dimethyl substitutions.

    4,6-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the ethyl and amine groups.

    2-Ethyl-4,6-dimethylbenzofuran: Similar structure but without the dihydro and amine functionalities.

Uniqueness

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and the presence of both an ethyl group and an amine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C12H17NO/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9,12H,4,13H2,1-3H3

InChI Key

FGXLFHKWKPLNMR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(C=C(C=C2O1)C)C)N

Origin of Product

United States

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